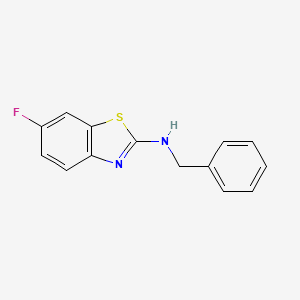N-benzyl-6-fluoro-1,3-benzothiazol-2-amine
CAS No.: 131169-64-7
Cat. No.: VC6523842
Molecular Formula: C14H11FN2S
Molecular Weight: 258.31
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 131169-64-7 |
|---|---|
| Molecular Formula | C14H11FN2S |
| Molecular Weight | 258.31 |
| IUPAC Name | N-benzyl-6-fluoro-1,3-benzothiazol-2-amine |
| Standard InChI | InChI=1S/C14H11FN2S/c15-11-6-7-12-13(8-11)18-14(17-12)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) |
| Standard InChI Key | AASSTUSOWJMKQD-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Benzyl-6-fluoro-1,3-benzothiazol-2-amine consists of a benzothiazole ring system fused with a benzene moiety. The fluorine atom at the 6-position introduces electronegativity, influencing electronic distribution and intermolecular interactions, while the N-benzyl group enhances steric bulk and modulates solubility . Key structural features include:
-
Benzothiazole Core: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.
-
Substituents:
The SMILES notation (FC1=CC=C2N=C(NCC3=CC=CC=C3)SC2=C1) and IUPAC name (N-benzyl-6-fluorobenzo[d]thiazol-2-amine) precisely define its connectivity .
Physicochemical Data
Comparative analysis with its chloro analog (N-benzyl-6-chloro-1,3-benzothiazol-2-amine, CAS 61249-37-4) highlights the impact of halogen substitution:
The fluorine atom reduces molecular weight and polar surface area (PSA) compared to the chloro analog, potentially improving bioavailability .
Synthesis and Reaction Chemistry
Synthetic Routes
The compound is synthesized via alkylation of 2-aminobenzothiazoles using activated alcohols, as described in patent CN102120734A . A representative protocol involves:
-
Substrate Preparation: 6-Fluoro-1,3-benzothiazol-2-amine (1.0 mmol) is dissolved in dimethyl sulfoxide (DMSO).
-
Alkylation: Benzyl alcohol (1.2 mmol) is added with a catalytic amount of iodine (10 mol%) at 80°C for 12 hours.
-
Workup: The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 75–85% pure product .
This method avoids hazardous alkyl halides, aligning with green chemistry principles. Alternative approaches include microwave-assisted synthesis, which reduces reaction times to <1 hour .
Reaction Mechanisms
The iodine-catalyzed reaction proceeds via:
-
Alcohol Activation: Iodine oxidizes benzyl alcohol to benzyl iodide, a potent alkylating agent.
-
Nucleophilic Substitution: The 2-amino group attacks the benzyl iodide, forming the N-benzyl bond.
-
Rearomatization: Elimination of HI restores aromaticity, yielding the final product .
Biological Activity and Applications
Anticancer Activity
Benzothiazoles selectively target cancer cells via:
-
ROS Generation: Induction of reactive oxygen species triggers apoptosis.
-
Topoisomerase Inhibition: Interference with DNA replication and repair .
The N-benzyl group in this derivative could enhance blood-brain barrier permeability, making it a candidate for glioblastoma research .
Comparative Analysis with Halogenated Analogs
Structure-Activity Relationships (SAR)
Halogen substitution at C6 significantly influences bioactivity:
| Halogen | Electronegativity | MIC (µg/mL)* | LogP |
|---|---|---|---|
| F | 3.98 | Pending | ~3.98 |
| Cl | 3.16 | 2.5–10 | 3.98 |
*Data extrapolated from chloro analog .
Fluorine’s higher electronegativity may improve electronic interactions with target proteins, though experimental validation is required.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume